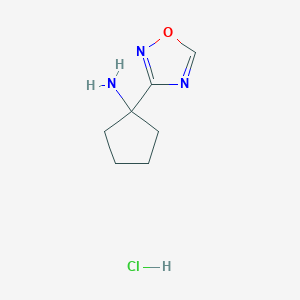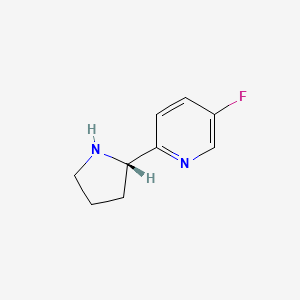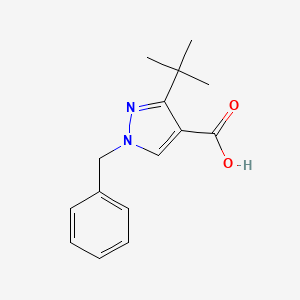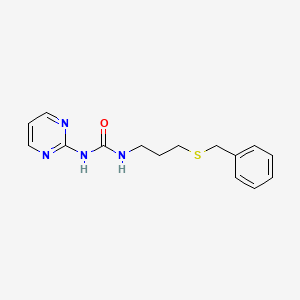
1-(1,2,4-Oxadiazol-3-yl)cyclopentan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(1,2,4-Oxadiazol-3-yl)cyclopentan-1-amine hydrochloride” is an organic compound with the CAS Number: 2138131-86-7 . It has a molecular weight of 189.64 . The IUPAC name for this compound is 1-(1,2,4-oxadiazol-3-yl)cyclopentan-1-amine hydrochloride . It appears as a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H11N3O.ClH/c8-7(3-1-2-4-7)6-9-5-11-10-6;/h5H,1-4,8H2;1H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder . It has a molecular weight of 189.64 . The IUPAC name for this compound is 1-(1,2,4-oxadiazol-3-yl)cyclopentan-1-amine hydrochloride . The InChI code for this compound is 1S/C7H11N3O.ClH/c8-7(3-1-2-4-7)6-9-5-11-10-6;/h5H,1-4,8H2;1H .Aplicaciones Científicas De Investigación
Synthetic Procedures and Pharmacological Activities
1,2,4-oxadiazoles, including “1-(1,2,4-Oxadiazol-3-yl)cyclopentan-1-amine hydrochloride”, are noted for their synthesis involving the conversion of cyanide to hydroxyl amine followed by a 1,3-dipolar cycloaddition reaction to form a ringed structure. These compounds are recognized for their broad range of medicinal applications, serving as bioisosteres for carboxylic acid and carboxamide groups (Aggarwal, Goyal, & Kaur, 2020).
Process Safety in Synthesis
The synthesis of 1,2,4-oxadiazol derivatives emphasizes process safety, especially in selecting thermally stable compounds. Protecting groups play a crucial role in ensuring the thermal stability of intermediates, underscoring the importance of process safety principles in defining optimal reaction parameters (Likhite et al., 2016).
Energetic Material Applications
Certain multicyclic 1,2,4-oxadiazoles demonstrate notable potential as energetic materials due to their high density and thermal stability. The design of these materials focuses on their multicyclic nature with a 1,2,4-oxadiazole core, aiming for good thermal stability and high density. The synthesis and characterization of these compounds reveal their suitability for applications requiring energetic materials (Pagoria et al., 2017).
Copper-Catalyzed Synthesis
A copper-catalyzed cascade annulation process facilitates the formation of various 3,5-disubstituted-1,2,4-oxadiazoles. This method represents a straightforward protocol, leveraging the advantages of atom- and step-economy, good functional group tolerance, and operational simplicity (Guo et al., 2015).
Role in Inhibiting Platelet Aggregation
1,2,4-oxadiazoles are also explored for their inhibitory activities against platelet aggregation, indicating their potential in therapeutic applications. The synthesis process involves abnormal cyclization reactions and an evaluation of the compounds’ inhibitory activities, demonstrating their biological significance (Okuda et al., 2010).
Safety and Hazards
The compound has been classified with the signal word “Warning” and has hazard statements H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. For example, H302 indicates that it is harmful if swallowed, H315 means it causes skin irritation, H319 means it causes serious eye irritation, and H335 means it may cause respiratory irritation .
Propiedades
IUPAC Name |
1-(1,2,4-oxadiazol-3-yl)cyclopentan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O.ClH/c8-7(3-1-2-4-7)6-9-5-11-10-6;/h5H,1-4,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMNSWWXGEBRDRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=NOC=N2)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,2,4-Oxadiazol-3-yl)cyclopentan-1-amine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-((4-phenyl-5-((pyridin-2-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2437765.png)


![1-methyl-1H-pyrrolo[2,3-b]pyridine-5-sulfonyl chloride](/img/structure/B2437771.png)


![(E)-3-(furan-2-yl)-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2437774.png)
![N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide](/img/structure/B2437776.png)

![2-[5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2437781.png)


![2-(2,3-Dimethoxyphenyl)-4-(((1-isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)-5-methyloxazole](/img/structure/B2437786.png)